molecular formula C8H9ClN2O3 B8338493 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

2-(2-Chloro-ethoxy)-6-nitro-phenylamine

Cat. No. B8338493
M. Wt: 216.62 g/mol
InChI Key: KAGMABJVGLXKLQ-UHFFFAOYSA-N
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Patent
US06127380

Procedure details

A solution of 2-(2-chloro-ethoxy)-6-nitro-phenylamine (2a, 30.0 g, 0.14 mol), N-chlorosuccinamide and acetonitrile (1.3 L) was refluxed for 4 hr. The mixture was concentrated under vacuum and the residue was diluted with ethyl acetate (500 mL). The organic layer was washed with water (2X, 250 mL) and brine (250 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent removed under vacuum to give an orange solid residue. Crystallization from ethyl acetate-hexane gave 33.5 g (95.3%) as orange solid, mp 109-110° C.; MS EI m/e 250/252/254 (M+).
Quantity
30 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]=1[NH2:14].[Cl:15]NC(=O)CCC(N)=O>C(#N)C>[Cl:15][C:9]1[CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]([NH2:14])=[C:5]([O:4][CH2:3][CH2:2][Cl:1])[CH:10]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
Name
N-chlorosuccinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2X, 250 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange solid residue
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
gave 33.5 g (95.3%) as orange solid, mp 109-110° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=C1)[N+](=O)[O-])N)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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